molecular formula C18H19BrN2O3 B5357154 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B5357154
M. Wt: 391.3 g/mol
InChI Key: BQQBTAUTEVRBNU-WYMLVPIESA-N
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Description

5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom, a diethylamino group, and a phenylprop-1-en-2-yl moiety attached to a furan ring. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a furan derivative, followed by the introduction of the diethylamino and phenylprop-1-en-2-yl groups through a series of condensation and substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often employs automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological studies, the compound can be used to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It may exhibit activity against certain diseases or conditions, making it valuable for pharmacological research.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as the type of disease being targeted or the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]thiophene-2-carboxamide: This compound is similar in structure but contains a thiophene ring instead of a furan ring.

    5-chloro-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide: This compound has a chlorine atom instead of a bromine atom.

    5-bromo-N-[(E)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide: This compound features a methylamino group instead of a diethylamino group.

Uniqueness

The uniqueness of 5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide lies in its specific combination of functional groups and structural features. The presence of the bromine atom, diethylamino group, and phenylprop-1-en-2-yl moiety attached to a furan ring gives it distinct chemical and biological properties compared to similar compounds. These unique features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[(E)-3-(diethylamino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-3-21(4-2)18(23)14(12-13-8-6-5-7-9-13)20-17(22)15-10-11-16(19)24-15/h5-12H,3-4H2,1-2H3,(H,20,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQBTAUTEVRBNU-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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